4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Overview
Description
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Future Directions
Quinazolinones have a high potential for pharmaceutical and medicinal uses, which inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Mechanism of Action
Target of Action
A similar compound, a quinazolinone analogue, has been tested for its antibacterial, antitubercular, and anti-hiv potencies .
Mode of Action
It is known that quinazolinone analogues can interact with various biological targets, leading to their antimicrobial, antitubercular, and anti-hiv activities .
Biochemical Pathways
It is known that quinazolinone analogues can interfere with various biochemical pathways, leading to their antimicrobial, antitubercular, and anti-hiv activities .
Result of Action
The compound has shown potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at 1.6 µg/mL . It also exhibited antitubercular activity at the minimum microgram of 6.25 µg/mL and anti-HIV activity at 1.17 µg/mL against HIV1 and HIV2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 3-amino-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline-4,6-dione derivatives.
Reduction: Formation of 4-methyl-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]benzamide.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Uniqueness
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit kinases and its potential therapeutic applications in cancer and inflammation research make it a compound of significant interest.
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJUMCHZCOCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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